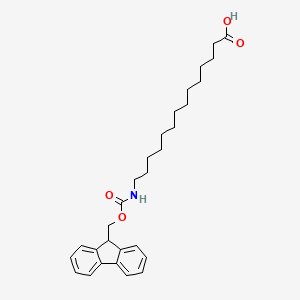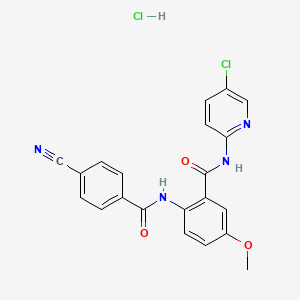
14-(Fmoc-amino)-tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-(Fmoc-amino)-tetradecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tetradecanoic acid. The Fmoc group is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and other complex molecules.
Mecanismo De Acción
Target of Action
14-(Fmoc-amino)-tetradecanoic acid, also known as 14-(Fmoc-amino)-myristic acid, is a type of Fmoc-protected amino acid. The primary targets of this compound are nucleic acids (NAs) in cells . The compound is used for the sequential assembly of oligoaminoamides on solid-phase . These oligoaminoamides can be designed and produced in highly defined topologies, which are used as multifunctional nucleic acid carriers .
Mode of Action
The compound interacts with its targets through a process that involves sufficient nucleic acid packaging, protection, and shielding against the immune system, specific cellular uptake into the intended target cells, and finally escape from endolysosomes into the cytoplasm . The Fmoc group in the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of Fmoc-protected amino acids. The synthesis produces predictable amino-acid related impurities, the presence of which can negatively affect the outcome of peptide synthesis .
Result of Action
The result of the compound’s action is the formation of sequence-defined oligomers and the formulation of tumor-targeted plasmid DNA (pDNA) polyplexes . The compound can also self-assemble into supramolecular nanostructures under aqueous conditions, facilitating the formation of hydrogels .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and solvent conditions . For instance, the Fmoc group is used as a base-sensitive protecting group, and care needs to be taken to avoid removing the Fmoc group from the amino acid in certain pH conditions . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Fmoc-amino)-tetradecanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of tetradecanoic acid is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using automated equipment for the protection and purification steps. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
14-(Fmoc-amino)-tetradecanoic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group is coupled with carboxyl groups of other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino-tetradecanoic acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
14-(Fmoc-amino)-tetradecanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biochemical studies.
Material Science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Ala-OH: Fmoc-protected alanine.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Uniqueness
14-(Fmoc-amino)-tetradecanoic acid is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides and materials that require hydrophobic interactions. Additionally, the presence of the Fmoc group allows for easy deprotection and subsequent coupling reactions, making it a versatile tool in organic synthesis and biochemistry.
Propiedades
IUPAC Name |
14-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c31-28(32)20-10-8-6-4-2-1-3-5-7-9-15-21-30-29(33)34-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27H,1-10,15,20-22H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTDLOPKIDWKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)


![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)



![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B6335475.png)


